molecular formula C16H13N3O3S B2373837 methyl 4-[({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)methyl]benzoate CAS No. 896333-02-1

methyl 4-[({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)methyl]benzoate

Cat. No.: B2373837
CAS No.: 896333-02-1
M. Wt: 327.36
InChI Key: MJMRDEFOUGNOER-UHFFFAOYSA-N
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Description

methyl 4-[({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)methyl]benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrido[1,2-a][1,3,5]triazin-2-yl moiety, which is known for its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)methyl]benzoate typically involves multi-step organic reactions. One common method includes the condensation of 4-oxopyrido[1,2-a][1,3,5]triazine with a suitable benzoate derivative under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

methyl 4-[({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoate moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

methyl 4-[({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)methyl]benzoate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may be explored for its therapeutic properties, particularly in targeting specific biological pathways.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 4-[({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)methyl]benzoate involves its interaction with specific molecular targets. The pyrido[1,2-a][1,3,5]triazin-2-yl moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[[2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate
  • Methyl 4-[[2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate

Uniqueness

methyl 4-[({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)methyl]benzoate stands out due to its specific structural features and reactivity. The presence of the pyrido[1,2-a][1,3,5]triazin-2-yl moiety imparts unique chemical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 4-[(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylmethyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S/c1-22-14(20)12-7-5-11(6-8-12)10-23-15-17-13-4-2-3-9-19(13)16(21)18-15/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJMRDEFOUGNOER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CSC2=NC(=O)N3C=CC=CC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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